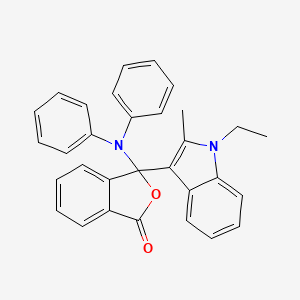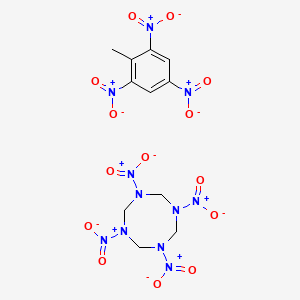![molecular formula C20H21N5O5 B13765975 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 51026-47-2](/img/structure/B13765975.png)
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is an industrial chemical primarily used as an orange colorant dye in textiles and fabrics . It is known for its vibrant color and stability, making it a popular choice in the dyeing industry.
Vorbereitungsmethoden
The synthesis of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves several steps:
Cyanethylation: The starting material, aniline, undergoes cyanethylation with acrylonitrile.
Hydroxyethylation: The resulting product is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Acetylation: The hydroxyethylated product is acetylated using acetic anhydride.
Diazotization and Coupling: The final step involves diazotization of 2-hydroxy-4-nitroaniline and coupling with the acetylated product to form the desired azo compound.
Analyse Chemischer Reaktionen
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves its interaction with molecular targets in the dyeing process. The azo bond in the compound allows it to form strong interactions with fabric fibers, leading to effective dyeing. The acetyloxy and hydroxy groups enhance its solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- can be compared with other azo dyes such as:
Disperse Orange 30: Similar in structure but differs in the substituents on the phenyl ring.
Disperse Red 1: Another azo dye with different substituents, leading to a red color instead of orange.
Disperse Yellow 3: A yellow azo dye with a different molecular structure
These comparisons highlight the unique properties of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in terms of color, stability, and application.
Eigenschaften
CAS-Nummer |
51026-47-2 |
|---|---|
Molekularformel |
C20H21N5O5 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O5/c1-14-12-16(24(9-3-8-21)10-11-30-15(2)26)4-6-18(14)22-23-19-7-5-17(25(28)29)13-20(19)27/h4-7,12-13,27H,3,9-11H2,1-2H3 |
InChI-Schlüssel |
NJPMMKHZWZEGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


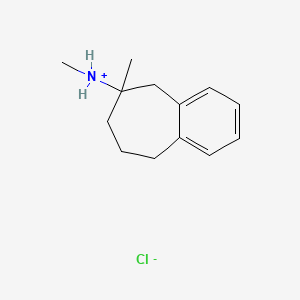
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

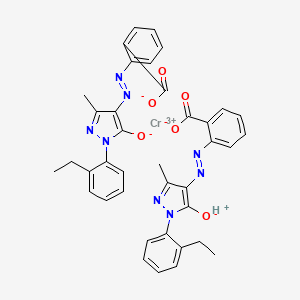
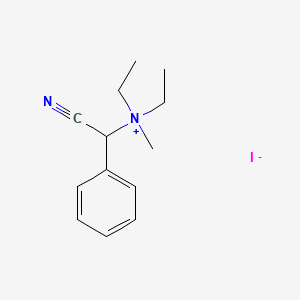

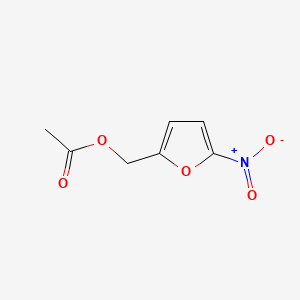
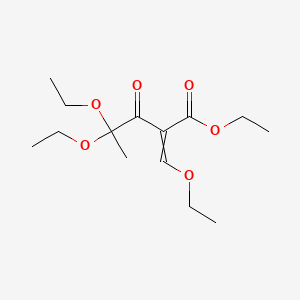
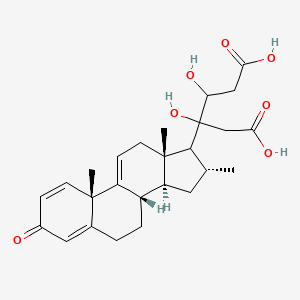
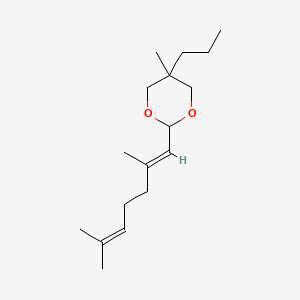
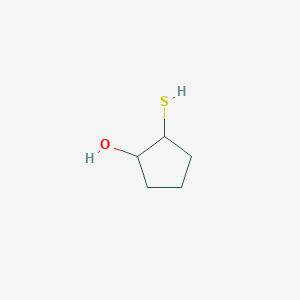
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
